

4-Chloro-3,5-difluorobenzaldehyde molecular structure and weight

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Compound of Interest

Compound Name: 4-Chloro-3,5-difluorobenzaldehyde

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An In-depth Technical Guide to 4-Chloro-3,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Chloro-3,5-difluorobenzaldehyde**, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a reactive aldehyde group and a halogenated benzene ring, makes it a versatile building block in drug discovery and development.

Molecular Structure and Properties

4-Chloro-3,5-difluorobenzaldehyde is a substituted aromatic aldehyde. The benzene ring is functionalized with a chlorine atom at the C4 position and two fluorine atoms at the C3 and C5 positions, with an aldehyde group (-CHO) at the C1 position.

Quantitative Data Summary

The key physicochemical properties of **4-Chloro-3,5-difluorobenzaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₃ ClF ₂ O	[1] [2] [3]
Molecular Weight	176.55 g/mol	[1] [2] [3]
Monoisotopic Mass	175.98405 Da	
CAS Number	1160573-20-5	[1] [2] [3]
SMILES	O=Cc1cc(F)c(Cl)c(F)c1	[4]
InChI	InChI=1S/C7H3ClF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H	
InChIKey	RFARYBRXGROFNC-UHFFFAOYSA-N	
Form	Solid	[5]
Melting Point	68-73 °C	[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures. Below are representative protocols for the synthesis and quality control of **4-Chloro-3,5-difluorobenzaldehyde**.

Synthesis Protocol: Reductive Carbonylation of an Aryl Halide

This protocol is adapted from a general procedure for the synthesis of related halogenated benzaldehydes and illustrates a plausible route to **4-Chloro-3,5-difluorobenzaldehyde**.[\[1\]](#)

1. Materials and Equipment:

- Starting Material: 1-Chloro-2,6-difluoro-4-iodobenzene
- Catalyst: Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
- Ligand: Triphenylphosphine (PPh₃)
- Base: Triethylamine (Et₃N)
- Solvent: N,N-dimethylacetamide (DMA)
- Gases: Carbon monoxide (CO), Hydrogen (H₂)

- Equipment: 80 mL Teflon-lined stainless steel autoclave with magnetic stirring, gas charging system, oil bath with temperature controller.

2. Procedure:

- Inside a glovebox, load the autoclave with 1-Chloro-2,6-difluoro-4-iodobenzene (1.0 mmol), rhodium(III) chloride trihydrate (0.025 mmol), triphenylphosphine (0.1 mmol), triethylamine (1.2 mmol), and N,N-dimethylacetamide (2 mL).[\[1\]](#)
- Seal the autoclave and remove it from the glovebox.
- Charge the autoclave with a 1:1 mixture of carbon monoxide and hydrogen gas to a total pressure of 10 bar.[\[1\]](#)
- Place the autoclave in an oil bath preheated to 90 °C and stir the reaction mixture for 12 hours.[\[1\]](#)
- After the reaction is complete, cool the autoclave in an ice-water bath and carefully vent the excess gas.[\[1\]](#)

3. Work-up and Purification:

- Add dichloromethane (CH_2Cl_2 , 5 mL) to the reaction mixture.
- Extract the organic phase by washing with deionized water (5 x 10 mL) to remove the DMA solvent.[\[1\]](#)
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).[\[1\]](#)
- Concentrate the solution using a rotary evaporator.[\[1\]](#)
- Purify the crude product by column chromatography on silica gel, using a mixture of n-hexane and ethyl acetate as the eluent, to obtain pure **4-Chloro-3,5-difluorobenzaldehyde**.[\[1\]](#)

Quality Control Protocol: Purity and Identity Verification

Analytical control strategies are essential to ensure the final product meets the required specifications for use in drug development.[\[6\]](#)

1. Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

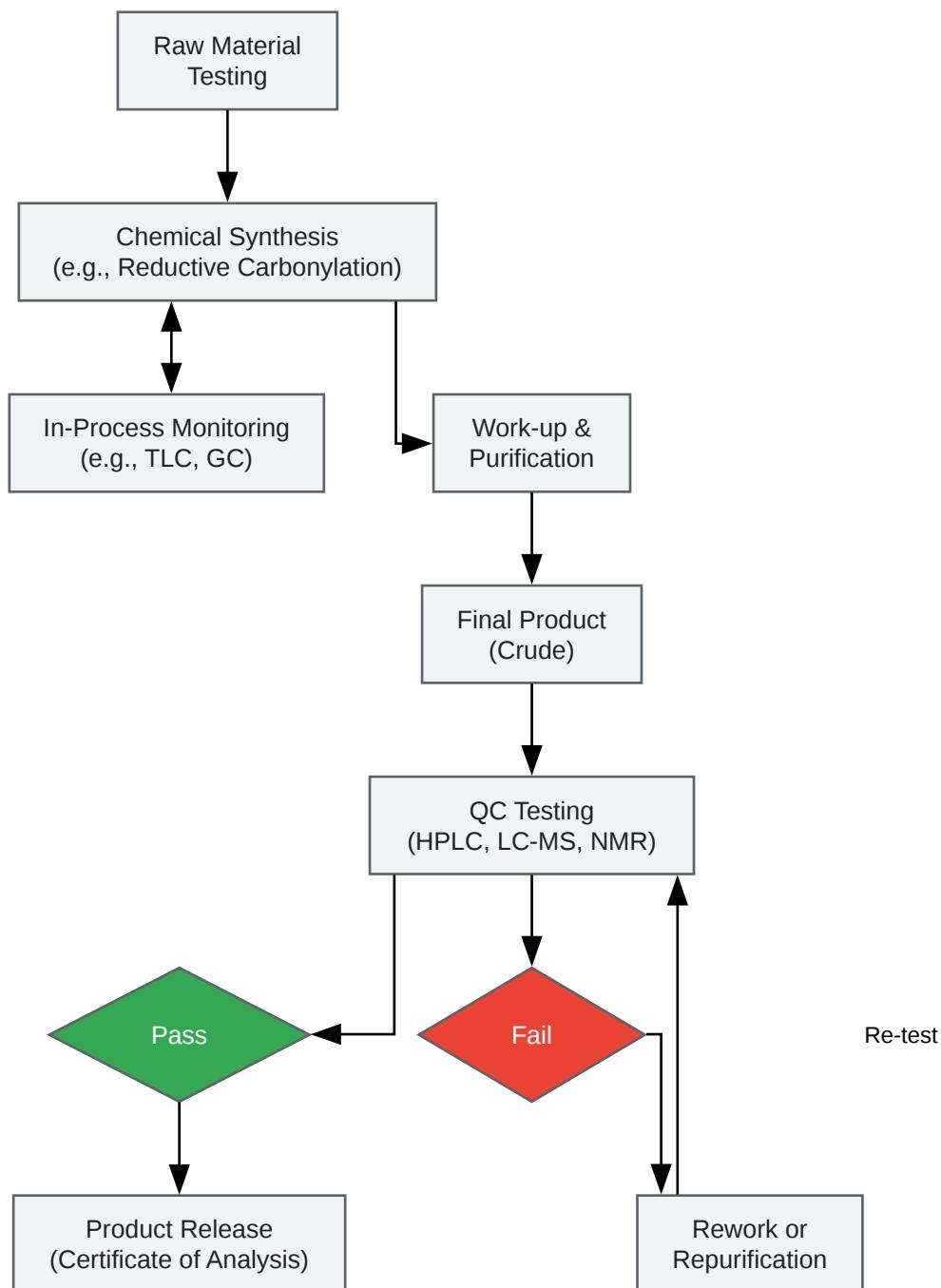
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR, ^{13}C NMR, ^{19}F NMR): To elucidate and confirm the molecular structure.

2. General Procedure:

- Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile for HPLC/LC-MS, deuterated chloroform for NMR).
- HPLC Analysis: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Elute with a gradient of water and acetonitrile. The purity is determined by the relative area of the main peak.
- LC-MS Analysis: Inject the sample into an LC-MS system to obtain the mass spectrum. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the protonated molecule $[\text{M}+\text{H}]^+$.
- NMR Analysis: Acquire ^1H , ^{13}C , and ^{19}F NMR spectra. The chemical shifts, coupling constants, and integration values should be consistent with the structure of **4-Chloro-3,5-difluorobenzaldehyde**.

Logical Workflow Visualization

The following diagram illustrates a typical quality control workflow in chemical synthesis, ensuring the final product meets the required standards for research and drug development.[\[7\]](#) [\[8\]](#)



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Caption: Quality Control Workflow for Chemical Synthesis.

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